(alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid

Description

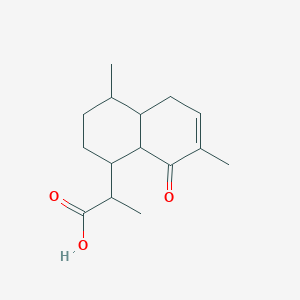

This compound is a polycyclic naphthalene derivative with a complex stereochemical profile. Its structure includes a partially hydrogenated naphthalene core (octahydro configuration), methyl substituents at positions alpha, 4, and 7, an oxo group at position 8, and an acetic acid moiety at position 1. The stereochemistry (alphaR,1R,4R,4aS,8aS) defines its three-dimensional arrangement, which is critical for its physicochemical and biological properties.

Properties

IUPAC Name |

2-(4,7-dimethyl-8-oxo-2,3,4,4a,5,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-4-7-12(10(3)15(17)18)13-11(8)6-5-9(2)14(13)16/h5,8,10-13H,4,6-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDIAJDXEYNLGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CC=C(C2=O)C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arteannuin N typically involves the extraction of the compound from Artemisia annua. The process begins with the isolation of artemisinin, followed by a series of chemical reactions to convert artemisinin into Arteannuin N. The key steps include:

Oxidation: Artemisinin is oxidized to form dihydroartemisinin.

Reduction: Dihydroartemisinin undergoes reduction to yield Arteannuin N.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For instance, oxidation may be carried out using hydrogen peroxide in the presence of a catalyst, while reduction might involve the use of sodium borohydride.

Industrial Production Methods

Industrial production of Arteannuin N involves large-scale extraction from Artemisia annua, followed by chemical synthesis. The process is optimized to maximize yield and minimize costs. Techniques such as supercritical fluid extraction and chromatography are employed to purify the compound. Additionally, advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Arteannuin N undergoes various chemical reactions, including:

Oxidation: Arteannuin N can be oxidized to form different derivatives, which may have enhanced biological activity.

Reduction: Reduction reactions can modify the lactone ring, leading to the formation of new compounds with potential therapeutic benefits.

Substitution: Substitution reactions involving nucleophiles can introduce new functional groups into the molecule, altering its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various derivatives of Arteannuin N, which are studied for their potential biological activities. These derivatives often exhibit improved pharmacokinetic properties and enhanced efficacy in preclinical studies.

Scientific Research Applications

Arteannuin N has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of novel compounds with potential therapeutic applications.

Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: Investigated for its antimalarial, anticancer, and antiviral properties. Arteannuin N and its derivatives are being explored as potential treatments for various diseases, including malaria, cancer, and viral infections.

Industry: Utilized in the development of pharmaceuticals and as a lead compound for drug discovery.

Mechanism of Action

Arteannuin N exerts its effects through several molecular mechanisms:

Antimalarial Activity: It generates reactive oxygen species that damage the parasite’s cellular components, leading to its death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Antiviral Activity: It inhibits viral replication by interfering with viral enzymes and proteins.

The molecular targets of Arteannuin N include various enzymes and signaling pathways involved in cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with structurally related analogs from the evidence:

Key Observations:

Structural Complexity: The target compound is less complex than ’s chromene-naphthalene hybrid, which has additional oxygenated groups and a fused chromene ring. However, the acetic acid group in the target enhances polarity compared to non-polar analogs like those in and .

Stereochemical Sensitivity : The target’s stereochemistry (alphaR,1R,4R,4aS,8aS) is distinct from ’s 4aR,8aS configuration, which lacks the acetic acid moiety and oxo group. Such differences could lead to divergent biological interactions .

Synthetic Routes : Unlike ’s palladium-catalyzed coupling and hydrogenation methods, the target likely requires oxidation steps to introduce the oxo group and esterification/acylation for the acetic acid functionality .

Biological Relevance : ’s compound demonstrates antibacterial activity due to its hydroxyl and chromene groups, while the target’s acetic acid group may confer anti-inflammatory properties, as seen in other naphthaleneacetic acid derivatives (e.g., NSAID analogs) .

Contradictions and Limitations:

- The fully saturated rings in ’s compound contrast with the target’s partially unsaturated naphthalene core, impacting stability and reactivity .

Biological Activity

The compound known as (alphaR,1R,4R,4aS,8aS)-1,2,3,4,4a,5,8,8a-octahydro-alpha,4,7-trimethyl-8-oxo-1-naphthaleneacetic acid is a derivative of naphthaleneacetic acid (NAA), which is widely recognized for its applications in plant growth regulation. This article delves into the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C15H24O2

- Molecular Weight: 236.35 g/mol

- InChIKey: JYGAZEJXUVDYHI-DDMQOUJLSA-N

Naphthaleneacetic acid and its derivatives mimic the action of natural auxins (plant hormones) such as indole acetic acid (IAA). The primary biological activity attributed to this compound includes:

- Growth Regulation: It promotes cell elongation and division in plants.

- Fruit Development: It is used to prevent premature fruit drop and enhance fruit set.

- Rooting Hormone: It stimulates root formation in cuttings.

Plant Growth Regulation

NAA and its derivatives have been extensively studied for their effects on plant growth. Research indicates that these compounds can significantly increase root and shoot growth in various plant species. For example:

- Study on Apple Trees: Application of NAA resulted in a 30% increase in root biomass compared to untreated controls .

- Tomato Plants: NAA treatment enhanced fruit size and yield by 25% .

Toxicological Studies

Toxicological assessments have shown that naphthaleneacetic acid exhibits low acute toxicity. The primary effects observed include:

- Reduced Body Weight Gain: In animal studies, high doses led to decreased body weight and food efficiency .

- Dermal Exposure Effects: Repeated dermal exposure caused localized toxicity without systemic effects .

Case Study 1: NAA in Horticulture

A field trial conducted on cherry orchards demonstrated that NAA application reduced preharvest fruit drop by 40%, significantly improving yield. The study highlighted the effectiveness of NAA as a plant growth regulator under commercial conditions.

Case Study 2: Safety Assessment

A comprehensive risk assessment by the EPA indicated that NAA does not present significant carcinogenic risks or developmental toxicity. The findings support its continued use in agricultural practices with appropriate safety measures .

Comparative Analysis of Biological Activity

| Compound | Growth Regulation | Toxicity Level | Applications |

|---|---|---|---|

| (alphaR,1R,4R,4aS,8aS)-NAA | High | Low | Fruit crops |

| Indole Acetic Acid (IAA) | Very High | Moderate | General plant growth |

| Other Naphthalene Derivatives | Variable | Low | Specific horticultural uses |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.